molecular formula C26H25NO3 B13898109 Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-

Cat. No.: B13898109
M. Wt: 399.5 g/mol
InChI Key: FCQZYAJFAUTKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)pentanamide (CAS: 265989-30-8) is a structurally complex pentanamide derivative. Its core structure includes:

  • A pentanamide backbone with a 4-methyl substituent and a 3-oxo (keto) group.
  • A 2-(phenylmethylene) moiety, introducing aromaticity and steric bulk.
  • An N-[4-(phenylmethoxy)phenyl] substituent, combining benzyl ether and aromatic phenyl groups .

Its molecular weight and solubility are influenced by the aromatic substituents, distinguishing it from simpler pentanamides.

Properties

Molecular Formula

C26H25NO3

Molecular Weight

399.5 g/mol

IUPAC Name

2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)

InChI Key

FCQZYAJFAUTKRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Amidation Reaction as Core Step

The fundamental step in preparing this compound is the amidation between a substituted pentanoyl derivative and an aniline derivative bearing the 4-(phenylmethoxy)phenyl group.

  • Starting Materials:

    • Isobutyryl methyl acetate or a related pentanoyl methyl ester derivative.
    • Aniline derivatives substituted with phenylmethoxy groups.
  • Reaction Conditions:

    • The amidation is typically conducted by heating the ester with the aniline derivative under reflux conditions.
    • Catalysts such as 4-dimethylaminopyridine (DMAP), triethylamine, diethylamine, or quadrol are used to accelerate the reaction.
    • Temperature ranges from 80 to 120 °C are preferred to optimize conversion while minimizing decomposition.
    • Methyl alcohol formed as a byproduct is continuously removed by distillation or atmospheric pressure reflux to drive the reaction forward and improve yield.

Detailed Example from Patent CN101337906B (Adapted for Similar Compounds)

Though the patent specifically addresses 4-methyl-3-oxo-N-phenylpentanamide, the methodology can be extended to the preparation of the target compound by substituting the aniline derivative accordingly.

  • Procedure:

    • In a dry reaction vessel, aniline derivative (e.g., 4-(phenylmethoxy)aniline) is added.
    • Isobutyryl methyl acetate is added in a molar ratio of approximately 1:1.3 to 1:3 (ester to amine).
    • A catalytic amount of DMAP (~0.005-0.02 molar ratio relative to ester) is introduced.
    • The mixture is stirred and heated gradually to 80 °C for 1 hour, then to 120 °C for an additional hour under reflux.
    • Methyl alcohol produced is distilled off continuously to shift the equilibrium.
    • After reaction completion, the mixture is cooled, and residual aniline is removed by vacuum distillation at 50-118 °C.
    • The crude product is purified by crystallization from a mixture of Sherwood oil, water, and hydrochloric acid at ~10-20 °C.
    • The final product is filtered and dried, yielding a compound of >98% purity and yields exceeding 96%.
  • Advantages:

    • High yield and purity.
    • Recycling of unreacted aniline reduces waste and cost.
    • Avoids use of special solvents, simplifying industrial scalability.
    • Lower environmental impact due to reduced solvent use and efficient recovery steps.
Step Conditions Outcome/Notes
Amidation 80-120 °C, DMAP catalyst High conversion, methyl alcohol removed by distillation
Removal of residual aniline Vacuum distillation, 50-118 °C Recovered aniline for reuse
Crystallization Sherwood oil/water/HCl mixture, 10-20 °C Purification, >98% purity
Yield - >96% yield

Multi-Step Synthesis Considerations

For the specific compound with phenylmethoxy and phenylmethylene substituents, additional synthetic steps may be required:

Due to limited direct literature on this exact compound, extrapolation from structurally related compounds suggests the above strategies are necessary.

Research Findings and Data Summary

Parameter Data/Observation Source
Purity of final product >98% after crystallization Patent CN101337906B
Yield ≥96% Patent CN101337906B
Reaction temperature 80-120 °C optimal amidation Patent CN101337906B
Catalysts used DMAP, triethylamine, diethylamine, quadrol Patent CN101337906B
Solvent system No special solvents; excess aniline acts as solvent Patent CN101337906B
Recovery of reagents Aniline recovered via vacuum distillation Patent CN101337906B
Molecular formula C26H25NO3 VulcanChem data
Molecular weight 399.5 g/mol VulcanChem data

Chemical Reactions Analysis

Types of Reactions

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the ACI-INT Series

The table below compares the target compound with analogues from the same chemical family ():

Compound ID Substituents CAS No. Molecular Weight* Key Features
ACI-INT-1528 4-methyl-3-oxo, N-[4-(phenylmethoxy)phenyl], 2-(phenylmethylene) 265989-30-8 ~435.5 g/mol High aromaticity, benzyl ether group
ACI-INT-1527 4-methyl-3-oxo, N-phenyl, 2-[(4-fluorophenyl)methylene] 693793-71-4 ~407.4 g/mol Fluorinated phenylmethylene group
ACI-INT-1529 4-methyl-3-oxo, N-phenyl (no phenylmethoxy or phenylmethylene) 124401-38-3 ~261.3 g/mol Simpler structure, lower molecular weight
ACI-INT-1530 5-chloro, N-(2,6-dimethylphenyl) 77470-78-1 ~268.8 g/mol Chlorinated backbone, dimethylphenyl

*Molecular weights estimated based on substituents.

Key Observations :

  • Aromaticity and Solubility : The target compound (ACI-INT-1528) has higher hydrophobicity due to its phenylmethoxy and phenylmethylene groups compared to ACI-INT-1529, which lacks these substituents .
  • Steric Hindrance : The benzyl ether group in ACI-INT-1528 introduces steric bulk, which could affect binding interactions in biological systems or catalytic processes .

Comparison with Pentanamide Derivatives in Pharmaceutical Research

LM11A-31: A Clinically Relevant Pentanamide
  • Structure: (2S,3S)-2-amino-3-methyl-N-(2-morpholin-yl)pentanamide (sulfate salt) .
  • Key Features : Water-soluble, low molecular weight (439.34 g/mol), and designed for nerve growth factor modulation.
  • Applications : Successfully completed Phase I trials for Alzheimer’s disease and entered Phase IIa .

Contrast with Target Compound :

  • Solubility : LM11A-31’s morpholinyl group enhances water solubility, whereas ACI-INT-1528’s aromatic substituents reduce it.
  • Biological Activity : LM11A-31 targets neurological pathways, while ACI-INT-1528’s role remains speculative (likely an intermediate) .

Derivatives with Heterocyclic Substituents

describes pentanamide derivatives with dioxoisoindolin-2-yl and sulfamoylphenyl groups:

  • Example : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide.
  • Molecular Weight : 493.53 g/mol, with a yellowish-white appearance .

Comparison :

  • Functional Groups: The sulfamoyl and pyridinyl groups introduce hydrogen-bonding capacity, contrasting with ACI-INT-1528’s non-polar aromatic groups.
  • Potential Applications: Such derivatives may exhibit antimicrobial or enzyme-inhibitory properties, whereas ACI-INT-1528’s applications are underexplored .

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)pentanamide?

Methodological Answer: The compound can be synthesized via coupling reactions using carbodiimide-based reagents. A representative protocol involves:

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in DMF (dimethylformamide), with DIPEA (N,N-diisopropylethylamine) as a base .
  • Procedure : React the precursor (e.g., 4-(phenylmethoxy)aniline derivative) with a keto-ester intermediate under nitrogen protection. After 12–24 hours, quench with aqueous citric acid, extract with ethyl acetate, and purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of EDC/HOBt) and reaction temperature (0–25°C) to improve yields (typically 45–57%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to confirm the presence of key functional groups:
    • Phenylmethylene proton : δ ~7.2–7.8 ppm (multiplet for aromatic protons) .
    • Oxo group : Carbonyl carbon at δ ~200–210 ppm in 13C^{13}C NMR .
  • Mass Spectrometry (MS) : ESI-MS (Electrospray Ionization) to verify molecular weight (e.g., calculated [M+H]+^+ for C26_{26}H23_{23}NO4_4: 414.17) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding affinity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on:
    • Pharmacophore alignment : Position the oxo and phenylmethylene groups in hydrophobic pockets.
    • Docking Scores : Compare binding energies (ΔG) with known inhibitors .
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and polar surface area (PSA). For example, PSA >120 Å2^2 may indicate poor blood-brain barrier penetration .

Q. What strategies resolve contradictions in pharmacological data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Perform in vitro assays (e.g., IC50_{50} determination) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolysis of the oxo group) that may interfere with activity .
  • Receptor Selectivity Screening : Test against structurally related receptors (e.g., GPCRs vs. kinases) to rule off-target effects .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Plasma Stability : Add to human plasma (37°C), quench with acetonitrile at intervals (0, 1, 6, 24 hours), and quantify remaining compound using LC-MS/MS .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Calculate oral bioavailability (F%) via rat models (dose: 10 mg/kg) .
    • Half-life (t1/2_{1/2}) : Determine using non-compartmental analysis of plasma concentration-time curves .
    • Tissue Distribution : Measure compound levels in liver, kidney, and brain post-administration .

Q. How does the phenylmethoxy substituent influence SAR compared to other analogs?

Methodological Answer:

  • Analog Synthesis : Replace the 4-(phenylmethoxy)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Bioactivity Comparison : Test analogs in enzyme inhibition assays (e.g., IC50_{50} for COX-2 or 5-LOX). Increased hydrophobicity from phenylmethoxy may enhance membrane permeability but reduce solubility .

Q. What experimental controls are critical for validating the compound’s mechanism of action?

Methodological Answer:

  • Negative Controls : Use vehicle-only (e.g., DMSO) and inactive enantiomers .
  • Positive Controls : Include known inhibitors (e.g., indomethacin for COX inhibition).
  • Genetic Knockdown : siRNA-mediated silencing of target genes to confirm pathway specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.